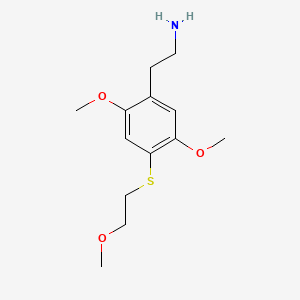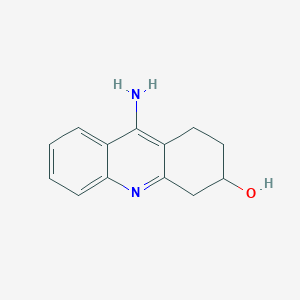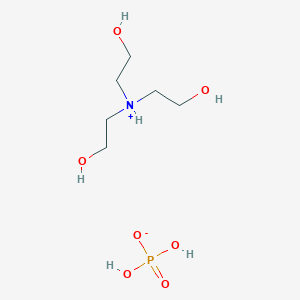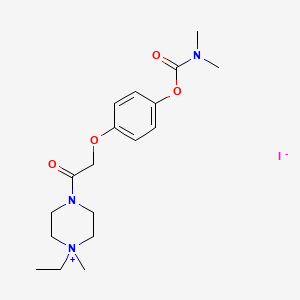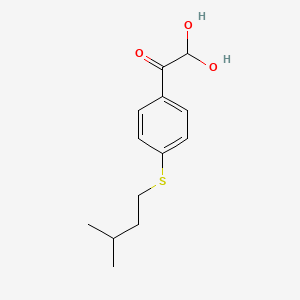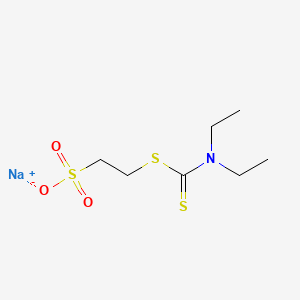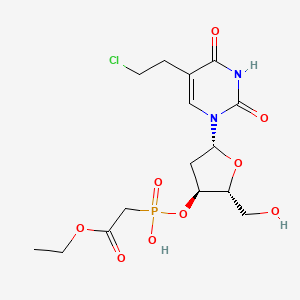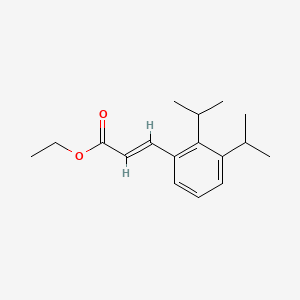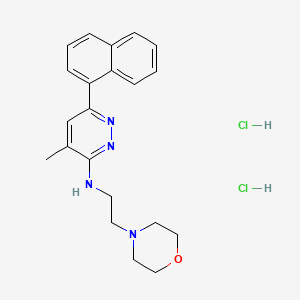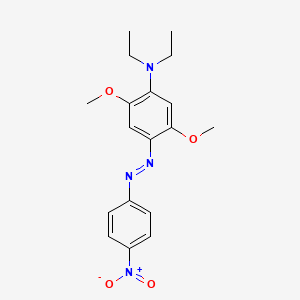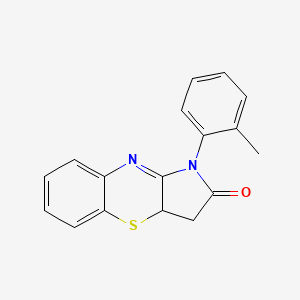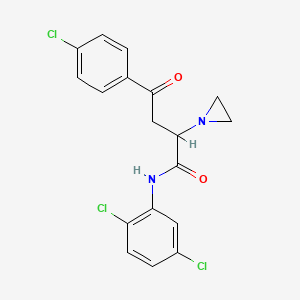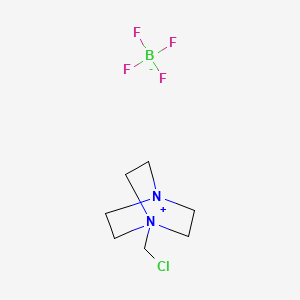
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C7H14BClF4N2 and a molecular weight of 248.4570728 . This compound is known for its unique structure, which includes a bicyclic framework with a quaternary nitrogen atom. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) typically involves the reaction of 1-chloromethyl-4-aza-1-azoniabicyclo(2.2.2)octane with tetrafluoroboric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include sodium periodate, which can oxidize the compound to form different products . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Medicine: Research is ongoing to explore its potential use in drug development and other medical applications.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) involves its interaction with molecular targets through its quaternary nitrogen atom. This interaction can lead to the formation of complexes with metal ions or other molecules, which can then participate in various chemical reactions. The pathways involved depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) include:
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: This compound has a benzyl group instead of a chloromethyl group and is used in similar applications.
1-Alkyl-4-aza-1-azoniabicyclo(2.2.2)octane: These compounds have various alkyl groups and are used in different chemical reactions and applications.
The uniqueness of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) lies in its specific structure and reactivity, which make it valuable in a wide range of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
140681-69-2 |
|---|---|
Molekularformel |
C7H14BClF4N2 |
Molekulargewicht |
248.46 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;tetrafluoroborate |
InChI |
InChI=1S/C7H14ClN2.BF4/c8-7-10-4-1-9(2-5-10)3-6-10;2-1(3,4)5/h1-7H2;/q+1;-1 |
InChI-Schlüssel |
HZVUWKGMNPJHNL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1C[N+]2(CCN1CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


